molecular formula C9H9FO2 B6299958 3-Fluoro-2-methoxy-5-methylbenzaldehyde CAS No. 82129-37-1

3-Fluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B6299958
CAS No.: 82129-37-1
M. Wt: 168.16 g/mol
InChI Key: JKPTVXAFTUKDQS-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methoxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-methoxy-5-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy group and methyl group influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzaldehyde
  • 5-Fluoro-2-methoxybenzaldehyde
  • 3-Fluoro-5-methoxy-2-methylbenzaldehyde

Uniqueness

3-Fluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .

Properties

IUPAC Name

3-fluoro-2-methoxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPTVXAFTUKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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